molecular formula C15H15ClN4O2S B2592091 2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 242472-25-9

2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2592091
CAS No.: 242472-25-9
M. Wt: 350.82
InChI Key: OHLBEDKVGBHTLP-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzyl group, a pyridinyl ring, and a hydrazinecarbothioamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3-chlorobenzyl chloride with 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid to form the corresponding ester. This ester is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final synthesis. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide shares similarities with other hydrazinecarbothioamide derivatives, such as:
    • 2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
    • 2-{[1-(3-bromobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 3-chlorobenzyl group and the pyridinyl ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-17-15(23)19-18-13(21)12-6-3-7-20(14(12)22)9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3,(H,18,21)(H2,17,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLBEDKVGBHTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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